![molecular formula C15H22BNO3Si B1378093 {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid CAS No. 1486485-32-8](/img/structure/B1378093.png)
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid
Übersicht
Beschreibung
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid is a chemical compound with the molecular formula C15H22BNO3Si and a molecular weight of 303.24 g/mol . This compound is notable for its unique structure, which includes a quinoline ring substituted with a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group. It is used in various scientific research applications due to its versatile reactivity and stability.
Vorbereitungsmethoden
The synthesis of {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the quinoline ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or N-methylimidazole.
Formation of the Boronic Acid Group: The protected quinoline derivative is then subjected to borylation using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Analyse Chemischer Reaktionen
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as dimethylformamide or tetrahydrofuran . Major products formed from these reactions include boronic esters, dihydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Neuroprotective Agents
Research has indicated that boronic acids, including {8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid, can act as neuroprotective agents. A study focused on developing dopamine D2/D3 agonist drugs for Parkinson's disease highlighted the synthesis of various compounds using boronic acid derivatives in Suzuki coupling reactions. This method allows for the introduction of diverse functional groups, enhancing the therapeutic potential of these compounds .
Antimicrobial Properties
Cyclic boronic acid derivatives have been explored for their antimicrobial properties. The incorporation of this compound in pharmaceutical compositions has shown promise in combating bacterial infections, with specific emphasis on its mechanism of action involving inhibition of bacterial enzymes .
Organic Synthesis
Fragment-Based Drug Discovery (FBDD)
In the realm of drug discovery, this compound serves as a crucial building block in fragment-based approaches. Its ability to form stable complexes with target proteins enhances its utility in identifying lead compounds during the drug development process. The compound's unique structural features allow for modifications that can optimize binding affinities .
Synthetic Applications
The compound is also utilized in various synthetic applications, especially in the formation of complex organic molecules through cross-coupling reactions. Its role as a boron source facilitates the formation of C-C bonds, which is fundamental in constructing intricate molecular architectures necessary for advanced materials and pharmaceuticals .
Table 1: Summary of Applications
Table 2: Case Studies
Wirkmechanismus
The mechanism of action of {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific molecules. The quinoline ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid can be compared with other boronic acid derivatives and silyl-protected compounds:
Boronic Acid Derivatives: Similar compounds include phenylboronic acid, 4-bromophenylboronic acid, and 2-thienylboronic acid.
Silyl-Protected Compounds: Similar compounds include tert-butyldimethylsilyl-protected alcohols and phenols.
The uniqueness of this compound lies in its combination of a boronic acid group and a silyl-protected hydroxyl group on a quinoline ring, providing a versatile platform for various chemical transformations and applications .
Biologische Aktivität
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its biological activities. This compound has garnered attention for its applications in various therapeutic areas, including cancer treatment, enzyme inhibition, and antibacterial properties. This article provides an overview of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₅H₂₂BNO₃Si, and it contains a quinoline moiety substituted with a tert-butyldimethylsilyl group and a boronic acid functional group. The presence of the boronic acid group is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.
1. Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In a study assessing its anticancer potential, the compound demonstrated an IC₅₀ value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating significant cytotoxicity without adversely affecting healthy cell lines .
Cell Line | IC₅₀ (µg/mL) | Effect |
---|---|---|
MCF-7 | 18.76 ± 0.62 | Cytotoxic |
Healthy Cells | N/A | Non-toxic |
2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, showing moderate inhibition of acetylcholinesterase (IC₅₀: 115.63 ± 1.16 µg/mL) and high inhibition against butyrylcholinesterase (IC₅₀: 3.12 ± 0.04 µg/mL). Additionally, it exhibited potent antiurease (IC₅₀: 1.10 ± 0.06 µg/mL) and antityrosinase activities (IC₅₀: 11.52 ± 0.46 µg/mL), suggesting its utility in treating conditions related to these enzymes .
Enzyme | IC₅₀ (µg/mL) | Activity |
---|---|---|
Acetylcholinesterase | 115.63 ± 1.16 | Moderate Inhibition |
Butyrylcholinesterase | 3.12 ± 0.04 | High Inhibition |
Antiurease | 1.10 ± 0.06 | Potent Inhibition |
Antityrosinase | 11.52 ± 0.46 | Potent Inhibition |
3. Antioxidant Properties
The antioxidant capacity of this compound has also been investigated, with results indicating strong radical scavenging abilities as measured by ABTS and DPPH assays (IC₅₀ values of approximately 0.11 µg/mL and 0.14 µg/mL, respectively) . This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through the boronic acid moiety, which can form reversible covalent bonds with diols present in biomolecules like enzymes and proteins . This interaction is particularly relevant in enzyme inhibition where the boron atom can coordinate with oxygen atoms in the active site of enzymes.
Case Studies
A notable study involved the formulation of a cream containing this boronic acid derivative, which was evaluated for its antioxidant, antibacterial, and anticancer activities . The cream showed effective antibacterial properties against Escherichia coli at concentrations as low as 6.50 mg/mL, showcasing its potential for topical applications.
Eigenschaften
IUPAC Name |
[8-[tert-butyl(dimethyl)silyl]oxyquinolin-7-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3Si/c1-15(2,3)21(4,5)20-14-12(16(18)19)9-8-11-7-6-10-17-13(11)14/h6-10,18-19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOQSWUGJPCVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=CC=N2)C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.